(Benzylthio)acetic acid

Description

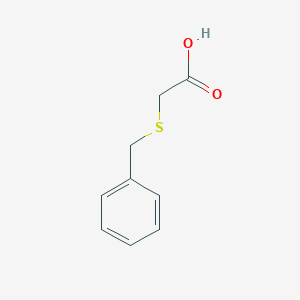

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLVTQRRKPBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059273 | |

| Record name | Benzylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-46-8 | |

| Record name | 2-[(Phenylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylmercaptoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(phenylmethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (BENZYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW6M2YXX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data of (Benzylthio)acetic acid (1H NMR, 13C NMR, FT-IR)

An in-depth analysis of the 1H NMR, 13C NMR, and FT-IR spectroscopic data of (Benzylthio)acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

This compound, also known as S-benzylthioglycolic acid, is a carboxylic acid containing a benzyl thioether moiety. Its structural elucidation and purity assessment are critical in various research and development applications, including its potential use as a building block in medicinal chemistry. This technical guide provides a detailed overview of its characteristic spectroscopic data obtained through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and Fourier-transform infrared (FT-IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.85 | singlet | 1H | -COOH |

| 7.35 - 7.20 | multiplet | 5H | C₆H₅- |

| 3.80 | singlet | 2H | -S-CH₂-Ph |

| 3.25 | singlet | 2H | -S-CH₂-COOH |

Solvent: CDCl₃. Spectrometer frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | C=O |

| 137.0 | C (quaternary, C₆H₅) |

| 129.0 | CH (C₆H₅) |

| 128.5 | CH (C₆H₅) |

| 127.5 | CH (C₆H₅) |

| 36.5 | -S-CH₂-Ph |

| 34.0 | -S-CH₂-COOH |

Solvent: CDCl₃. Spectrometer frequency: 22.63 MHz.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 3060, 3030 | Medium | C-H stretch (Aromatic) |

| 2920 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |

| 1420 | Medium | O-H bend (Carboxylic acid) |

| 1290 | Strong | C-O stretch (Carboxylic acid) |

| 700, 770 | Strong | C-H out-of-plane bend (Aromatic) |

Sample preparation: KBr pellet.

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.

¹H NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer. The acquisition parameters included a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

Data Processing: The resulting Free Induction Decay (FID) was processed by applying a Fourier transform. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.

¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution of this compound was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). TMS was also used as the internal standard.

Data Acquisition: The ¹³C NMR spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to obtain a high-quality spectrum.

Data Processing: The FID was processed using a Fourier transform with an appropriate line broadening factor. The spectrum was phase- and baseline-corrected, and the chemical shifts were referenced to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS.

FT-IR Spectroscopy

Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment was recorded first. Then, the sample spectrum was recorded over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Crystal structure of (Benzylthio)acetic acid

An In-depth Technical Guide on the Crystal Structure of (Benzylthio)acetic Acid and its Multi-Component Crystalline Phases

Introduction

This compound (also known as S-Benzylmercaptoacetic acid or HBTA) is a carboxylic acid containing a flexible thioether linkage and a phenyl group.[1][2] Its molecular structure allows for the formation of various supramolecular assemblies through non-covalent interactions, making it a subject of interest in crystal engineering and for the development of novel pharmaceutical solids. This technical guide provides a comprehensive overview of the known crystal structure of this compound, primarily through its characterization in multi-component crystalline phases (co-crystals and salts), as the crystal structure of the pure compound is not extensively reported in the reviewed literature. The data presented is intended for researchers, scientists, and drug development professionals.

Molecular and Crystal Structure Analysis

While the crystal structure of pure this compound is not detailed in the available literature, extensive studies have been conducted on its multi-component crystalline phases.[1][3] These studies, utilizing single-crystal X-ray diffraction (SC-XRD), provide significant insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Crystallographic Data Summary

The crystallographic data for this compound in several multi-component crystals are summarized below. These tables highlight the unit cell parameters and key bond lengths and torsion angles of the this compound molecule within different crystalline environments.

Table 1: Unit Cell Parameters of this compound Co-Crystals

| Co-former | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-Amino-4,6-dimethylpyrimidine | Triclinic | P-1 | 8.234(1) | 9.123(1) | 11.234(2) | 87.65(1) | 76.54(1) | 65.43(1) | 789.1(2) | 2 |

| L-Proline | Monoclinic | P2₁ | 5.876(1) | 15.432(2) | 7.987(1) | 90 | 109.87(1) | 90 | 687.1(2) | 2 |

| D-Proline | Monoclinic | P2₁ | 5.879(1) | 15.435(2) | 7.989(1) | 90 | 109.89(1) | 90 | 687.8(2) | 2 |

| DL-Proline | Orthorhombic | Pna2₁ | 10.987(2) | 8.765(1) | 15.432(2) | 90 | 90 | 90 | 1487.2(4) | 4 |

Data extracted from studies on co-crystals of this compound.[1][3]

Table 2: Selected Bond Lengths and Torsion Angles of this compound in Co-Crystals

| Co-former | C=O (Å) | C-O (Å) | C-S (Å) | S-CH₂ (Å) | Torsion Angle (°)C-S-C-C |

| 2-Amino-4,6-dimethylpyrimidine | 1.211(2) | 1.303(3) | 1.789(2) | 1.812(2) | -84.9(2) |

| L-Proline | 1.203(3) | 1.334(3) | 1.791(3) | 1.815(3) | -178.9(2) |

| D-Proline | 1.201(3) | 1.335(3) | 1.790(3) | 1.814(3) | 178.8(2) |

| DL-Proline | 1.203(3) | 1.334(3) | 1.792(3) | 1.816(3) | -179.1(2) |

| 2,4,6-Triaminopyrimidine (anion) | 1.240(4) / 1.246(4) | 1.277(5) / 1.269(5) | - | - | 174.9(3) / 78.7(3) |

Data extracted from studies on co-crystals and salts of this compound.[1][3] The deprotonation of the carboxylic acid in the salt with 2,4,6-triaminopyrimidine results in two distinct carboxylate bond lengths.[3]

Experimental Protocols

The structural data presented were obtained through well-established crystallographic techniques. The general workflow involves synthesis, crystallization, and data collection via single-crystal X-ray diffraction.

Synthesis and Crystallization

Multi-component crystals of this compound are typically prepared by solution co-crystallization.[3]

Protocol for Solution Co-crystallization:

-

Molar Ratio: Equimolar amounts of this compound and the chosen co-former are used.

-

Solvent: A suitable solvent, such as methanol or ethanol, is added to dissolve the components.

-

Crystallization Condition: The solution is allowed to evaporate slowly at ambient temperature.

-

Crystal Harvesting: Well-formed single crystals are harvested for analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol for SC-XRD Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

Data Collection: The diffractometer, typically equipped with a CCD detector and using Mo Kα or Cu Kα radiation, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K). A series of frames are collected by rotating the crystal.

-

Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound co-crystals and the molecular structure of the acid itself.

Caption: Experimental workflow for the determination of the crystal structure of this compound co-crystals.

Caption: 2D representation of the molecular structure of this compound.

Conclusion

The crystal structure of this compound has been successfully characterized within various multi-component crystalline phases, providing valuable data on its molecular geometry and interaction patterns. The molecule exhibits conformational flexibility, particularly in the torsion angle of the thioether linkage, which adapts to different crystalline environments. The detailed experimental protocols and structural data presented in this guide serve as a foundational resource for researchers in crystallography, materials science, and pharmaceutical development, enabling further exploration of the solid-state properties of this compound and its derivatives.

References

Physical and chemical properties of S-Benzylthioglycolic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of S-Benzylthioglycolic acid, a sulfur-containing carboxylic acid with applications in organic synthesis and potential relevance in biochemical research. This document details its known physical characteristics, chemical reactivity, and provides insights into its synthesis and spectroscopic profile.

Core Physical and Chemical Properties

S-Benzylthioglycolic acid, also known as 2-(benzylthio)acetic acid, is a solid compound at room temperature.[1][2] Its core structure consists of a thioglycolic acid moiety where the sulfur atom is substituted with a benzyl group.

Physical Properties

The physical properties of S-Benzylthioglycolic acid are summarized in the table below. These values are a combination of experimentally determined and predicted data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂S | [3] |

| Molecular Weight | 182.24 g/mol | [3] |

| Melting Point | 59-63 °C (literature) | [2] |

| Boiling Point | 204 °C at 27 mmHg (predicted) | [4] |

| pKa | 3.73 ± 0.10 (predicted) | [4] |

| Appearance | White to off-white solid | [4] |

Solubility

Solubility is a critical parameter for any compound intended for research and development. The solubility profile of S-Benzylthioglycolic acid is presented below.

| Solvent | Solubility | Source |

| Water | Limited | [5] |

| Acetone | Soluble | [6] |

| Ethanol | Soluble in organic solvents such as ethanol | [6] |

| Dichloromethane | Data not available |

Synthesis and Reactivity

Synthesis of S-Benzylthioglycolic Acid

A common method for the synthesis of S-Benzylthioglycolic acid involves the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl chloride) and thioglycolic acid in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide.

Experimental Protocol: Synthesis of S-Benzylthioglycolic Acid

This is a generalized protocol and may require optimization.

Materials:

-

Thioglycolic acid

-

Benzyl chloride

-

Sodium hydroxide (or another suitable base)

-

Water

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Reaction flask equipped with a stirrer and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve thioglycolic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C) to form the sodium thioglycolate salt.

-

Slowly add benzyl chloride to the reaction mixture via a dropping funnel, maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the S-Benzylthioglycolic acid product.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis of S-Benzylthioglycolic acid.

Chemical Reactivity

S-Benzylthioglycolic acid exhibits reactivity characteristic of both a carboxylic acid and a thioether.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst.[1][5][6][7][8] It can also be converted to the corresponding acid chloride, amide, or other carboxylic acid derivatives.

The following diagram depicts the general mechanism for the Fischer esterification of a carboxylic acid.

-

Thioether Reactivity: The benzyl thioether linkage can be cleaved under various conditions. Reductive cleavage using hydrogenolysis (e.g., H₂/Pd-C) is a common method for cleaving benzyl ethers and can be applied to benzyl thioethers as well.[2] Oxidative cleavage methods have also been reported for benzyl ethers and may be applicable to their thioether analogs.[9]

The following diagram illustrates a general mechanism for the cleavage of a benzyl thioether.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of S-Benzylthioglycolic acid is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons adjacent to the sulfur and carbonyl groups.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzylic Protons (S-CH₂-Ph): A singlet at approximately δ 3.8 ppm.

-

Methylene Protons (S-CH₂-COOH): A singlet at approximately δ 3.2 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (C=O): Expected in the range of δ 170-180 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 127-140 ppm.

-

Benzylic Carbon (S-CH₂-Ph): Expected around δ 36 ppm.

-

Methylene Carbon (S-CH₂-COOH): Expected around δ 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in S-Benzylthioglycolic acid.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-S Stretch: Weak absorptions in the fingerprint region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzyl group (C₇H₇⁺, 91 Da), which is often a prominent peak in the mass spectra of benzyl-containing compounds.[8]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with S-Benzylthioglycolic acid. While some related thio-compounds have been investigated for their biological effects, dedicated studies on S-Benzylthioglycolic acid are not widely reported.[10] Further research is required to elucidate any potential roles this compound may play in biological systems.

Conclusion

S-Benzylthioglycolic acid is a readily synthesizable compound with predictable chemical reactivity based on its constituent functional groups. This guide has summarized its key physical and chemical properties, provided a general synthesis protocol, and outlined its expected spectroscopic characteristics. The lack of detailed biological activity data presents an opportunity for future research to explore the potential applications of this molecule in drug development and other scientific disciplines.

References

- 1. rsc.org [rsc.org]

- 2. S-苄基巯基乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Benzylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (Benzylthio)acetic acid, a versatile organic compound with applications in supramolecular chemistry and as a building block in organic synthesis. This document details its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and outlines a procedure for its use in co-crystallization experiments.

Core Data Presentation

The key quantitative data for this compound, also known as S-Benzylthioglycolic acid, are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂S | [1][2] |

| Molecular Weight | 182.24 g/mol | [1] |

| CAS Number | 103-46-8 | [2] |

| IUPAC Name | 2-(benzylthio)acetic acid | |

| Synonyms | S-Benzylthioglycolic acid, 2-(benzylsulfanyl)acetic acid | [1] |

| Physical Form | Solid | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key experimental application in co-crystallization.

Synthesis of this compound via S-alkylation

The synthesis of this compound is achieved through the S-alkylation of thioglycolic acid with benzyl chloride. This reaction is analogous to the Williamson ether synthesis and proceeds via an S_N2 mechanism, where the thiolate anion acts as a potent nucleophile.[1][3]

Materials:

-

Thioglycolic acid

-

Benzyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Anhydrous ethanol or methanol

-

Diethyl ether or other suitable extraction solvent

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Thiolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 equivalent) in anhydrous ethanol. Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (2.0 equivalents) in ethanol to the stirred thioglycolic acid solution. The addition should be done dropwise to control the exothermic reaction. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium thioglycolate salt.

-

S-alkylation Reaction: To the freshly prepared thiolate solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Add water to the residue to dissolve the sodium chloride byproduct.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloride.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify by slowly adding dilute hydrochloric acid until the pH is approximately 2. The this compound will precipitate as a white solid.

-

Extract the product from the aqueous mixture using diethyl ether (3 x 50 mL).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain a pure, crystalline solid.

Co-crystallization of this compound with a Nitrogen-Containing Co-former

This compound is a valuable component in the field of crystal engineering, where it can form supramolecular assemblies with various molecules through hydrogen bonding. The following is a general protocol for the co-crystallization of this compound (HBTA) with a nitrogen-containing co-former, such as isonicotinamide (INA).[3]

Materials:

-

This compound (HBTA)

-

Isonicotinamide (INA) or other suitable N-containing co-former

-

Methanol or ethanol

-

Small glass vials

-

Stirring apparatus

Procedure:

-

Solution Preparation: Prepare separate solutions of this compound (e.g., 0.182 g, 1 mmol) in 5 mL of ethanol and isonicotinamide (e.g., 0.122 g, 1 mmol) in 5 mL of ethanol.[3]

-

Mixing: Combine the two solutions in a single vial.

-

Stirring: Stir the combined solution for approximately 5 minutes at room temperature.

-

Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at ambient temperature.

-

Crystal Harvesting: Well-formed, plate-like crystals are typically obtained after several days.[3] Harvest the crystals by filtration and wash with a small amount of cold solvent.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a key experimental application of this compound.

References

Supramolecular Chemistry of (Benzylthio)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Benzylthio)acetic acid (HBTA) , a versatile carboxylic acid derivative, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic benzyl moiety, allows for a rich variety of non-covalent interactions, making it an excellent candidate for the construction of diverse and functional supramolecular architectures. This technical guide provides a comprehensive overview of the supramolecular chemistry of HBTA, focusing on its synthesis, structural features, and the formation of multi-component crystalline phases with various organic molecules and metal ions.

Molecular Structure and Properties

This compound is a solid at room temperature with a melting point in the range of 59-63 °C.[1] The molecule consists of a carboxylic group, two methylene entities, a thioether linkage, and a phenyl ring.[2] This combination of functional groups allows HBTA to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl oxygen and sulfur atom), as well as to participate in π-π stacking and C-H···π interactions.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂S[3] |

| Molecular Weight | 182.24 g/mol [3] |

| CAS Number | 103-46-8[3] |

| Melting Point | 59-63 °C[1] |

| pKa | 3.73±0.10 (Predicted)[1] |

Supramolecular Assemblies with N-Containing Co-formers

The co-crystallization of HBTA with various nitrogen-containing organic molecules has been shown to yield a range of supramolecular assemblies, including zwitterionic co-crystals, true co-crystals, and salts.[2][4][5] The nature of the resulting crystalline phase is highly dependent on the pKa difference between HBTA and the co-former, as well as the specific intermolecular interactions established.

Co-crystallization of HBTA with L-proline, D-proline, and DL-proline results in the formation of 1:1 zwitterionic co-crystals.[2][4] In these structures, the proline molecule exists in its zwitterionic form (PRO±), while the this compound remains protonated (HBTA).[2][4] The primary interaction is a strong O-H···O hydrogen bond between the carboxylic acid of HBTA and one of the carboxylate oxygens of the proline zwitterion.[4] These primary units are further assembled into one-dimensional ribbons or two-dimensional networks through N-H···O hydrogen bonds between adjacent proline zwitterions and weaker C-H···O, C-H···S, and C-H···π interactions.[2][4]

Table 1: Selected Hydrogen Bond Geometries in Zwitterionic Co-crystals of HBTA with Proline Derivatives [4]

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| L-PRO±·HBTA | O1-H1O1···O4 | 0.84 | 1.76 | 2.596(2) | 178 |

| N1-H1N1···O3 | 0.91 | 1.88 | 2.783(2) | 173 | |

| N1-H2N1···O3 | 0.91 | 1.95 | 2.829(2) | 161 | |

| DL-PRO±·HBTA | O1-H1O1···O4 | 0.82 | 1.82 | 2.623(3) | 166 |

| N1-H1A···O3 | 0.91 | 1.89 | 2.788(3) | 168 | |

| N1-H1B···O4 | 0.91 | 2.45 | 3.193(3) | 139 |

When co-crystallized with isonicotinamide (INA), HBTA forms a 1:1 true co-crystal (INA·HBTA).[2] In this structure, both components remain in their neutral forms. The primary supramolecular synthon is formed by O-H···N hydrogen bonds between the carboxylic acid of HBTA and the pyridine nitrogen of INA, and N-H···O hydrogen bonds between the amide group of INA and the carbonyl oxygen of HBTA.[2] These interactions lead to the formation of a robust hydrogen-bonded network, further stabilized by π···π stacking interactions between the aromatic rings.[2]

The reaction of HBTA with tryptamine (TPA) leads to the formation of a true salt (TPA⁺·BTA⁻) due to proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine.[2][5] The resulting (benzylthio)acetate anion (BTA⁻) and tryptaminium cation (TPA⁺) are held together by strong charge-assisted N-H···O and N-H···S hydrogen bonds.[2]

Diagram 1: Supramolecular Assembly Pathways of this compound

Caption: Logical relationships in the formation of different supramolecular assemblies of this compound.

Coordination Chemistry

This compound, in its deprotonated form (BTA⁻), acts as a versatile ligand in coordination chemistry, forming metal-organic coordination polymers with various transition metals.[2] The coordination mode of the BTA⁻ anion can vary. In complexes with Cu(II) and Zn(II), it coordinates to the metal centers exclusively through the carboxylate oxygen atoms.[2] In contrast, with Co(II) and Cd(II), both the carboxylate oxygens and the sulfur atom of the thioether group participate in coordination.[2]

Experimental Protocols

The supramolecular assemblies of HBTA are typically prepared via slow evaporation from a solution containing stoichiometric amounts of HBTA and the respective co-former.[2]

-

Materials: this compound, co-former (e.g., L-proline, isonicotinamide, tryptamine), solvent (e.g., methanol, ethanol).

-

Procedure:

-

Dissolve equimolar amounts of this compound and the co-former in a suitable solvent (e.g., methanol).[2]

-

Stir the resulting solution for a short period (e.g., 5-10 minutes) at ambient temperature.

-

Allow the solution to stand undisturbed and evaporate slowly at room temperature.

-

Well-formed single crystals suitable for X-ray diffraction are typically obtained within a few days.[2]

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

-

Diagram 2: Experimental Workflow for Supramolecular Synthesis

Caption: A generalized experimental workflow for the synthesis and characterization of HBTA-based supramolecular assemblies.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[2][4][6]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the formation of the new crystalline phase by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=O, O-H, N-H) involved in hydrogen bonding.[2][4]

-

Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability, melting points, and decomposition behavior of the supramolecular assemblies.[2][4][7]

Table 2: Thermal Properties of HBTA and its Supramolecular Assemblies [2]

| Compound | Melting Point (°C) |

| HBTA | 63.5 |

| L-PRO±·HBTA | 134.5 |

| D-PRO±·HBTA | 134.8 |

| DL-PRO±·HBTA | 114.7 |

| INA·HBTA | 119.5 |

| TPA⁺·BTA⁻ | 158.4 |

Role in Drug Development

While direct applications of this compound in drug development are not extensively documented in the reviewed literature, its ability to form stable co-crystals and salts with active pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization is a well-established strategy in pharmaceutical sciences to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The versatile non-covalent bonding capabilities of HBTA make it a promising excipient for the development of novel pharmaceutical formulations. Furthermore, derivatives of this compound have been investigated as antagonists for receptors like CRTh2, indicating the potential of this chemical scaffold in medicinal chemistry.[8]

Conclusion

This compound is a highly versatile and functional molecule in the realm of supramolecular chemistry. Its capacity to form a variety of non-covalent interactions enables the construction of diverse and predictable supramolecular architectures, including zwitterionic co-crystals, true co-crystals, and salts. The study of these assemblies provides fundamental insights into the principles of crystal engineering and molecular recognition. For drug development professionals, the ability of HBTA to act as a co-former presents opportunities for the modulation and enhancement of the physicochemical properties of active pharmaceutical ingredients. Future research in this area will likely focus on the targeted design of HBTA-based supramolecular systems with specific functional properties for applications in materials science and pharmaceutical formulations.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. The First Noncovalent-Bonded Supramolecular Frameworks of this compound with Proline Compounds, Isonicotinamide and Tryptamine [mdpi.com]

- 3. 2-((Phenylmethyl)thio)acetic acid | C9H10O2S | CID 66897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The First Noncovalent-Bonded Supramolecular Frameworks of this compound with Proline Compounds, Isonicotinamide and Tryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Supramolecular Architecture: A Technical Guide to Noncovalent Interactions in (Benzylthio)acetic Acid Cocrystals

For Researchers, Scientists, and Drug Development Professionals

(Benzylthio)acetic acid (HBTA) has emerged as a versatile building block in the field of crystal engineering and pharmaceutical sciences. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic phenyl ring, provides a rich tapestry of functional groups capable of engaging in a diverse array of noncovalent interactions. This technical guide delves into the intricate world of this compound cocrystals, offering a comprehensive overview of their synthesis, structural characterization, and the pivotal role of noncovalent forces in dictating their supramolecular assembly. Understanding these interactions is paramount for the rational design of novel crystalline materials with tailored physicochemical properties, a critical aspect of modern drug development.

Core Concepts: The Nature of Noncovalent Interactions in HBTA Cocrystals

The formation and stability of this compound cocrystals are governed by a delicate interplay of various noncovalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the energetic driving force for self-assembly into highly ordered crystalline lattices. The primary interactions observed in HBTA cocrystals include:

-

Hydrogen Bonds: These are the most prominent and directional interactions, typically involving the carboxylic acid group of HBTA and hydrogen bond acceptors on the coformer molecule. Strong O-H···O and O-H···N hydrogen bonds are common, leading to the formation of robust supramolecular synthons.

-

π-Interactions: The phenyl ring of HBTA is actively involved in π-π stacking and C-H···π interactions. These interactions contribute significantly to the overall stability of the crystal packing.

-

Sulfur-involved Interactions: The sulfur atom in the thioether linkage can participate in weaker, yet structurally significant, C-H···S interactions.

-

van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are ubiquitous and contribute to the overall cohesion of the crystal structure.

The specific combination and geometry of these noncovalent interactions determine the final crystal structure and, consequently, the material's properties such as solubility, melting point, and stability.

Experimental Protocols: Synthesizing and Characterizing HBTA Cocrystals

The successful formation and comprehensive analysis of this compound cocrystals rely on a suite of well-established experimental techniques.

Cocrystal Synthesis

A common and effective method for preparing HBTA cocrystals is through solution-based crystallization .

Protocol:

-

Molar Ratio: this compound and the chosen coformer are typically mixed in a 1:1 molar ratio.

-

Solvent Selection: An appropriate solvent, such as ethanol, is chosen in which both components have reasonable solubility.

-

Dissolution: The stoichiometric amounts of HBTA and the coformer are dissolved in a minimal amount of the selected solvent, often with gentle heating and stirring to ensure complete dissolution.

-

Crystallization: The resulting solution is allowed to evaporate slowly at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction can be obtained.[1]

-

Isolation: The formed crystals are isolated from the mother liquor by filtration and washed with a small amount of cold solvent to remove any surface impurities.

Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of newly synthesized cocrystals.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. It provides definitive information on bond lengths, bond angles, and the geometry of noncovalent interactions.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to identify new crystalline forms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule and can detect shifts in vibrational frequencies that are indicative of hydrogen bond formation.

-

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TG/DSC): These techniques are used to determine the melting point, thermal stability, and to detect any phase transitions of the cocrystals.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from single-crystal X-ray diffraction studies of various this compound cocrystals. This data provides insight into the geometry and strength of the noncovalent interactions.

Table 1: Selected Bond Lengths (Å) in this compound Cocrystals

| Cocrystal | C=O Bond Length (Å) | C-O Bond Length (Å) | Reference |

| This compound | - | - | - |

| INA·HBTA (4) | 1.208 (2) | 1.297 (2) | [1] |

| DL-PRO±·HBTA (3) | 1.203 (3) | 1.334 (3) | [1] |

| TPA+·BTA− (5) | 1.250 (3) | 1.260 (3) | [1] |

INA = Isonicotinamide, DL-PRO = DL-Proline, TPA = Tryptamine

Table 2: Key Hydrogen Bond Geometries in this compound Cocrystals

| Cocrystal | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Reference |

| INA·HBTA (4) | O-H···N | - | - | - | - | [1] |

| N-H···O | - | - | - | - | [1] | |

| DL-PRO±·HBTA (3) | O-H···O | - | - | - | - | [1] |

| N-H···O | - | - | - | - | [1] | |

| TPA+·BTA− (5) | N-H···O | - | - | - | - | [1] |

| N-H···O | - | - | - | - | [1] |

(Note: Specific geometric parameters for hydrogen bonds were not explicitly provided in the primary search results and would require access to the supplementary crystallographic information files.)

Visualizing the Supramolecular Landscape

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cocrystal characterization and the network of noncovalent interactions that define the architecture of this compound cocrystals.

References

In-Depth Technical Guide on the Thermal Analysis of (benzylthio)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of (benzylthio)acetic acid and its derivatives. The focus is on the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize these compounds. This document summarizes key thermal properties, details experimental protocols, and presents a generalized workflow for the synthesis and analysis of these materials.

Disclaimer: The current body of scientific literature on this compound derivatives primarily focuses on their synthesis, crystal structure, and material properties. There is no available information regarding their specific signaling pathways or broader pharmacological activities.

Quantitative Thermal Analysis Data

The thermal stability and phase transitions of this compound and its derivatives are critical parameters for their potential applications. The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of several this compound co-crystals.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Co-crystals

| Compound | Onset of Decomposition (°C) | Mass Loss (%) | Residue at Final Temp. (%) |

| This compound (HBTA) | ~180 | Not specified | Not specified |

| L-PRO±·HBTA (1) | 108 | Not specified | Not specified |

| D-PRO±·HBTA (2) | 109 | Not specified | Not specified |

| DL-PRO±·HBTA (3) | 135 | Not specified | Not specified |

| INA·HBTA (4) | Not specified | Not specified | Not specified |

| TPA+·BTA− (5) | Not specified | Not specified | Not specified |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Co-crystals

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| This compound (HBTA) | 59-63[1] | Not specified |

| L-PRO±·HBTA (1) | 108.5 | Not specified |

| D-PRO±·HBTA (2) | 109.8 | Not specified |

| DL-PRO±·HBTA (3) | 135.4 | Not specified |

| INA·HBTA (4) | Not specified | Not specified |

| TPA+·BTA− (5) | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis and thermal analysis of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives, such as co-crystals, involves the reaction of this compound with a co-former in a suitable solvent.[2]

Materials:

-

This compound (HBTA)

-

Co-former (e.g., L-proline, D-proline, DL-proline, isonicotinamide, tryptamine)[2]

-

Methanol or Ethanol

Procedure:

-

Dissolve equimolar amounts of this compound and the chosen co-former in separate vials containing a minimal amount of methanol or ethanol.[2]

-

Combine the two solutions and stir for a few minutes.[2]

-

Allow the resulting solution to slowly evaporate at ambient temperature.[2]

-

Well-formed crystals of the derivative are typically obtained after several days.[2]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and composition of the synthesized compounds by measuring the change in mass as a function of temperature.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, typically a nitrogen purge, to prevent oxidative degradation.

-

Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and crystallization.

Instrumentation:

-

A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is typically determined as the onset or peak of the melting endotherm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptide Thioesters using Fmoc-Solid Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of C-terminal peptide thioesters, crucial intermediates for native chemical ligation (NCL), a powerful tool in chemical biology and drug development for the synthesis of proteins and other complex peptides. The protocols focus on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, highlighting two robust methods: the Kenner "safety-catch" linker approach and the N-acyl-benzimidazolinone (Nbz) method.

Introduction

The synthesis of large peptides and proteins with precise post-translational modifications or unnatural amino acids is a significant challenge. Native Chemical Ligation (NCL) has emerged as a key technology to address this, allowing for the chemoselective ligation of two unprotected peptide fragments. A prerequisite for NCL is the availability of a peptide segment with a C-terminal thioester. However, the inherent instability of the thioester bond to the basic conditions required for Fmoc group removal during standard Fmoc-SPPS presents a significant synthetic hurdle.

To overcome this, several strategies have been developed. This document details two effective methods for the Fmoc-SPPS of peptide thioesters:

-

The Kenner "Safety-Catch" Linker Approach: This classic method utilizes a sulfonamide linker that is stable to both acidic and basic conditions used during SPPS. Post-synthesis, the linker is activated, rendering it susceptible to nucleophilic cleavage by a thiol to release the desired peptide thioester.[1][2]

-

The N-acyl-benzimidazolinone (Nbz) Method: This more recent approach involves the synthesis of a stable C-terminal N-acylurea precursor on the solid support. This precursor can be directly used in ligation reactions, where it converts in situ to the reactive thioester, or it can be pre-converted to the thioester.[3][4]

These methods provide reliable access to peptide thioesters, enabling the synthesis of complex biomolecules for research and therapeutic development.

Method 1: Synthesis of Peptide Thioesters using Kenner's "Safety-Catch" Linker

This method is based on an alkanesulfonamide "safety-catch" linker which is stable throughout the Fmoc-SPPS procedure. The synthesis involves three main stages: peptide assembly, linker activation, and thiolysis.[1][5]

Experimental Workflow

Caption: Workflow for peptide thioester synthesis using the Kenner "safety-catch" linker.

Detailed Experimental Protocol

Materials:

-

4-sulfamylbutyryl aminomethyl (AM) resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU, HOBt, DIEA

-

Solvents: DMF, DCM

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Activation reagent: Iodoacetonitrile or (Trimethylsilyl)diazomethane (TMS-CHN₂)

-

Thiol for cleavage: Benzyl mercaptan (BnSH) or Ethyl 3-mercaptopropionate

-

Cleavage cocktail (e.g., Reagent K): 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

-

LiBr/THF solution (optional, for improved cleavage yields)[5]

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 4-sulfamylbutyryl AM resin in DMF for 1 hour in a peptide synthesis vessel.

-

Load the first Fmoc-amino acid (4 eq.) using a suitable coupling agent like PyBOP (3 eq.) and DIEA (9 eq.) in DMF. The reaction is typically carried out at -20°C and slowly warmed to room temperature overnight.[1] A second coupling may be required to achieve high loading efficiency.

-

-

Fmoc-SPPS Peptide Chain Elongation:

-

Perform automated or manual Fmoc-SPPS.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 1-2 hours.

-

Wash the resin with DMF after each deprotection and coupling step.

-

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled. The final N-terminal amino acid can be introduced as a Boc-protected amino acid to prevent side reactions on the linker during final deprotection.[1]

-

-

Linker Activation:

-

After peptide assembly, wash the resin with DCM and dry under vacuum.

-

Suspend the resin in a solution of iodoacetonitrile (excess) and DIEA in NMP. Agitate the mixture for several hours at room temperature.[1] Alternatively, treat the resin with 1 M TMS-CHN₂ in hexane/THF (1:1 v/v) for 3 hours.[5]

-

Wash the resin thoroughly with THF and DMF.

-

-

Thiolysis (Cleavage from Resin):

-

Suspend the activated resin in a solution of the desired thiol (e.g., 10% v/v benzyl mercaptan in THF or 1.5 M ethyl 3-mercaptopropionate in DMF).[1][5]

-

For peptides prone to aggregation, using 2 M LiBr in THF as the solvent can significantly improve cleavage yields.[5]

-

Agitate the mixture for 12-24 hours at room temperature.

-

Filter the resin and collect the filtrate containing the protected peptide thioester. Wash the resin with DMF and combine the filtrates.

-

-

Global Deprotection and Purification:

-

Remove the solvent from the combined filtrates under reduced pressure.

-

Treat the residue with a cleavage cocktail such as Reagent K for 2-4 hours at room temperature to remove side-chain protecting groups.

-

Precipitate the crude peptide thioester with cold diethyl ether, centrifuge, and decant the ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide thioester.

-

Quantitative Data

The yield of peptide thioester synthesis using the Kenner linker can vary depending on the peptide sequence and the specific conditions used.

| Peptide Sequence | Scale (mmol) | Cleavage Conditions | Isolated Yield (%) | Reference |

| [Thr¹⁰(Ac₃-α-d-GalNAc)]Diptericin(1−24)-αCOSBn | 0.1 | 10% BnSH in THF | 21 | [1] |

| H-Leu-Val-Pro-Arg-Gly-Ser-COSEt | Not specified | 1.5 M HS(CH₂)₂CO₂Et in DMF | - | [5] |

| H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-COSEt | Not specified | 1.5 M HS(CH₂)₂CO₂Et in 2M LiBr/THF | ~4-fold increase vs. DMF | [5] |

Method 2: Synthesis of Peptide Thioester Precursors (N-acyl-benzimidazolinones - Nbz) for NCL

This method generates a stable N-acylurea peptide precursor (peptide-Nbz) that can be directly used in NCL reactions. The peptide-Nbz is converted in situ to a highly reactive aryl thioester in the presence of a thiol catalyst in the ligation buffer.[3][4]

Logical Relationship Diagram

Caption: Logical workflow for the synthesis and use of Peptide-Nbz precursors in NCL.

Detailed Experimental Protocol

Materials:

-

Dawson Dbz AM resin

-

Fmoc-protected amino acids

-

Coupling reagents: HATU or HBTU, DIEA

-

Solvents: DMF, DCM

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Activation/Cyclization reagents: p-nitrophenyl chloroformate, DIEA

-

Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)

-

Ligation buffer: 6 M Guanidinium hydrochloride (Gdn-HCl), 200 mM sodium phosphate, pH 7.0

-

Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol

Procedure:

-

Resin Preparation and Peptide Chain Elongation:

-

Swell the Dawson Dbz AM resin in DMF.

-

Perform standard Fmoc-SPPS as described in Method 1, using HATU/DIEA or HBTU/DIEA for amino acid couplings. The N-terminal amino acid is typically introduced as a Boc-protected residue.[3]

-

-

Formation of the N-acyl-benzimidazolinone (Nbz) Moiety:

-

After completing the peptide sequence, wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of p-nitrophenyl chloroformate (excess) in DCM for 1-2 hours to form the peptidyl-carbamate intermediate.[3][4]

-

Wash the resin with DCM.

-

Treat the resin with 0.5 M DIEA in DMF for 15-30 minutes to induce intramolecular cyclization to the N-acyl-benzimidazolinone (Nbz).[3]

-

Wash the resin with DMF and DCM, then dry under vacuum.

-

-

Cleavage and Purification:

-

Cleave the peptide-Nbz from the resin using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Precipitate the crude peptide-Nbz with cold diethyl ether, centrifuge, and decant.

-

Purify the crude product by preparative reverse-phase HPLC and lyophilize.

-

-

Native Chemical Ligation:

-

Dissolve the purified peptide-Nbz and the peptide with the N-terminal cysteine (typically 1.2-1.5 eq.) in degassed ligation buffer.

-

Add the thiol catalyst (e.g., 20 mM MPAA or 1% v/v thiophenol).

-

Monitor the reaction by analytical RP-HPLC until completion (typically a few hours).

-

Purify the final ligated peptide by preparative RP-HPLC.

-

Quantitative Data

The Nbz method generally provides high yields of the peptide precursor and subsequent ligation products.

| Peptide-Nbz Sequence | Crude Purity (%) | Recovered Yield (%) | Ligation Time (h) | Ligated Product Isolated Yield (%) | Reference |

| LYRAG-Nbz | 95 | 90 | < 2 | 95 | [3] |

| LYRGA-Nbz | 90 | 70 | < 2 | - | [3] |

| LARGF-Nbz | 96 | 88 | < 2 | - | [3] |

| LYRAP-Nbz | 93 | 71 | 24 | - | [3] |

| LYRGV-Nbz | 94 | 67 | 10 | - | [3] |

| (29aa)Rvg-Nbz | 57 | 36 | - | - | [3] |

Conclusion

The synthesis of peptide thioesters via Fmoc-SPPS is a critical enabling technology for the construction of large and complex proteins through native chemical ligation. The Kenner "safety-catch" linker and the N-acyl-benzimidazolinone (Nbz) precursor methods both provide robust and reliable routes to these essential intermediates. The choice of method may depend on the specific peptide sequence, available resources, and the downstream application. The protocols and data presented here offer a comprehensive guide for researchers in drug development and chemical biology to successfully synthesize peptide thioesters for their research needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: (Benzylthio)acetic Acid in Organic Synthesis

(Benzylthio)acetic acid , also known as S-benzylthioglycolic acid, is a versatile building block in organic synthesis, primarily utilized for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure combines a carboxylic acid moiety and a benzyl-protected thiol group, allowing for a range of chemical transformations. These notes provide detailed protocols and applications for researchers, scientists, and drug development professionals.

Synthesis of 4-Thiazolidinones

One of the most important applications of sulfur-containing α-carboxylic acids is in the synthesis of 4-thiazolidinones, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While many protocols utilize thioglycolic acid (mercaptoacetic acid), this compound can be employed as a stable, less odorous precursor to the reactive thiol. The synthesis typically proceeds via a cyclocondensation reaction with an imine (Schiff base), which is often formed in situ from an amine and an aldehyde.

The use of this compound in this context would likely require an initial debenzylation step to free the thiol for cyclization, or the reaction could be designed to proceed with the benzylthio group intact, depending on the desired final product and reaction conditions. A common and efficient method involves a one-pot, three-component reaction of an amine, an aldehyde, and the thioacetic acid derivative.

Caption: Workflow for the synthesis of 4-thiazolidinones.

This protocol is adapted from established procedures for the synthesis of 4-thiazolidinones using thioglycolic acid.[2][3]

Materials:

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.1 mol)

-

Aniline (0.1 mol)

-

This compound (0.1 mol)

-

Anhydrous Zinc Chloride (ZnCl₂) (a pinch)

-

Dry 1,4-Dioxane or Toluene (200 mL)

-

10% Sodium Bicarbonate Solution

-

Ethanol (for recrystallization)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzaldehyde (0.1 mol) and aniline (0.1 mol) in 100 mL of dry 1,4-dioxane.

-

Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours to form the Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclocondensation: After cooling the reaction mixture to room temperature, add this compound (0.1 mol) and a catalytic amount of anhydrous ZnCl₂. Note: If debenzylation is required prior to cyclization, a suitable deprotecting agent would need to be employed in a preceding step or an in-situ method developed.

-

Reflux the mixture for an additional 10-14 hours.[3] Monitor the reaction completion by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the flask and pour the contents into ice-cold water.

-

Neutralize the mixture with a 10% sodium bicarbonate solution.

-

The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then dried and purified by recrystallization from ethanol to yield the pure 4-thiazolidinone derivative.

The following table summarizes reaction conditions and yields for the synthesis of various 4-thiazolidinone derivatives using mercaptoacetic acid, which are anticipated to be comparable when using a this compound precursor strategy.

| Entry | Amine | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1 | Aniline | 2-chloroquinoline-3-carboxaldehyde | Ethanol | ZnCl₂ | 10 | 65-75 | [2] |

| 2 | Substituted Anilines | 2-chloroquinoline-3-carboxaldehyde | Methanol | - | 6 | 60-70 | [4] |

| 3 | Hydrazones | - | 1,4-Dioxane | ZnCl₂ | 12-14 | 48-62 | [3] |

Potential Application in the Synthesis of Cephalosporin Analogues

This compound can serve as a precursor for the side-chain functionalization of β-lactam antibiotics, such as cephalosporins. The structural modification of cephalosporins is a key strategy in overcoming antibiotic resistance. The thioacetic acid moiety can be incorporated to modify the C-7 position of the cephem nucleus, influencing the antibacterial spectrum and potency of the resulting analogue.

Caption: Conceptual workflow for cephalosporin modification.

The synthesis would involve the activation of the carboxylic acid of this compound, for example, by converting it to an acyl chloride or using a coupling agent, followed by its reaction with the amino group of 7-amino-cephalosporanic acid (7-ACA) or a related cephalosporin nucleus.[5][6] The benzyl group can be retained as part of the final structure or removed at a later stage to introduce further modifications.

Application in Supramolecular Chemistry: Co-crystal Formation

Beyond its role as a reactive building block, this compound has been successfully used as a co-former in the preparation of novel noncovalent-bonded supramolecular structures.[7] Through co-crystallization with various nitrogen-containing compounds such as proline, isonicotinamide, and tryptamine, it can form diverse crystalline phases including zwitterionic co-crystals, true co-crystals, and salts.[7] This application is highly relevant in the fields of crystal engineering and drug development, where the modification of the solid-state properties of an active pharmaceutical ingredient (API) can improve its solubility, stability, and bioavailability.

This protocol is based on the work of Maciejewska et al.[7]

Materials:

-

This compound (HBTA)

-

N-containing co-former (e.g., L-proline, isonicotinamide)

-

Methanol or Ethanol

Procedure:

-

Equimolar amounts of this compound and the chosen N-containing co-former are dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a small vial.

-

The solution is allowed to stand undisturbed at ambient temperature.

-

Slow evaporation of the solvent over several days will typically yield well-shaped single crystals of the co-crystal or salt.

-

The resulting crystals can be isolated and characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and thermal analysis.

| Co-former | Crystalline Phase | Stoichiometry (HBTA:Co-former) | Reference |

| L-Proline | Zwitterionic Co-crystal | 1:1 | [7] |

| D-Proline | Zwitterionic Co-crystal | 1:1 | [7] |

| DL-Proline | Zwitterionic Co-crystal | 1:1 | [7] |

| Isonicotinamide | True Co-crystal | 1:1 | [7] |

| Tryptamine | True Salt | 1:1 | [7] |

References

- 1. orientjchem.org [orientjchem.org]

- 2. connectjournals.com [connectjournals.com]

- 3. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application of (Benzylthio)acetic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (benzylthio)acetic acid and its structural motifs in the synthesis of pharmaceutically relevant heterocyclic compounds. The information presented is intended to guide researchers in the development of novel therapeutic agents, with a focus on imidazole, benzimidazole, and sulfonamide derivatives exhibiting promising biological activities.

Introduction

This compound and its derivatives are versatile building blocks in medicinal chemistry. The presence of the benzylthio group provides a scaffold that can be readily incorporated into various heterocyclic systems. This moiety is of significant interest due to its contribution to the biological activity of the resulting molecules, which have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines the synthetic routes to key compound classes and explores their mechanisms of action.

I. Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole Derivatives

The 2-(benzylthio)-4,5-diphenyl-1H-imidazole scaffold is a key structure in the development of novel antimicrobial agents. The synthesis is a robust two-step process, commencing with the formation of a thiol intermediate, followed by an S-benzylation reaction.

Experimental Protocols

Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol

This protocol details the initial condensation reaction to form the imidazole thiol intermediate.

-

Materials:

-

Benzoin (2-hydroxy-1,2-diphenylethanone)

-

Thiourea

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, combine benzoin (1 equivalent) and thiourea (1 equivalent) in DMF (approx. 15 mL per mmol of benzoin).

-

Heat the mixture to 100°C with continuous stirring for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from ethanol to obtain pure 4,5-diphenyl-1H-imidazole-2-thiol.

-

Protocol 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole

This protocol describes the S-alkylation of the thiol intermediate with a benzyl halide.

-

Materials:

-

4,5-diphenyl-1H-imidazole-2-thiol

-

Substituted benzyl bromide (1.2 equivalents)

-

Absolute Ethanol

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

-

Cyclohexane and Ethyl acetate (eluent)

-

-

Procedure:

-

Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (1 equivalent) in absolute ethanol (approx. 50 mL per mmol).

-

Add the appropriate substituted benzyl bromide (1.2 equivalents) to the solution.

-

Reflux the mixture for 3 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the dropwise addition of 5% NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a cyclohexane/ethyl acetate eluent system.

-

Quantitative Data

| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4,5-diphenyl-1H-imidazole-2-thiol | Benzoin, Thiourea | - | DMF | 3 | High | [1] |

| 2-(benzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | Benzyl bromide | Ethanol | 3 | 85 | [1][2] |

| 2-(4-methylbenzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | 4-Methylbenzyl bromide | Ethanol | 3 | 88 | [2] |

| 2-(4-chlorobenzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | 4-Chlorobenzyl bromide | Ethanol | 3 | 90 | [2] |

Antimicrobial Activity

Derivatives of 2-(benzylthio)-4,5-diphenyl-1H-imidazole have demonstrated notable antibacterial activity. While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis.

Experimental Workflow

Putative Mechanism of Antibacterial Action

II. Synthesis of 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives as CRTh2 Antagonists

Derivatives of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid have been identified as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[3] This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.

Experimental Protocol

General Procedure for Synthesis:

-

Formation of Benzimidazole Thiol: Reacting an appropriately substituted o-phenylenediamine with carbon disulfide in the presence of a base yields the corresponding benzimidazole-2-thiol.

-

S-Alkylation: The benzimidazole-2-thiol is then reacted with a suitable benzyl halide to introduce the benzylthio group at the 2-position.

-

N-Alkylation: The final step involves the N-alkylation of the 2-(benzylthio)-1H-benzimidazole with an ester of chloroacetic acid, followed by hydrolysis of the ester to yield the target carboxylic acid.

Quantitative Data: Biological Activity

| Compound Derivative | Target | Assay | IC₅₀ (nM) | Reference |

| 2-(2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid | CRTh2 | Radioligand Binding | 10 | [3] |

| 2-(2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid | CRTh2 | Radioligand Binding | 5 | [3] |

CRTh2 Signaling Pathway

The CRTh2 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin D2 (PGD2), activates downstream signaling pathways leading to the migration and activation of eosinophils, basophils, and Th2 lymphocytes, key players in the allergic inflammatory response.[4][5] Antagonists of this receptor block these effects.

III. Synthesis of 2-Benzylthio-4-chlorobenzenesulfonamide Derivatives as Anticancer Agents